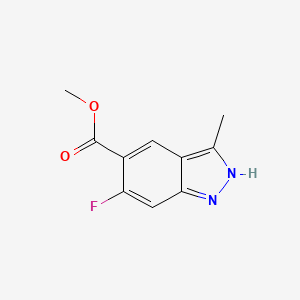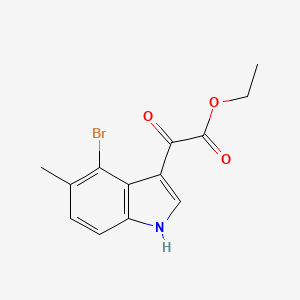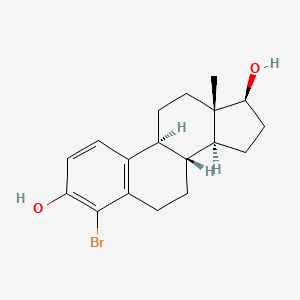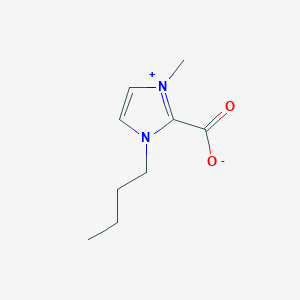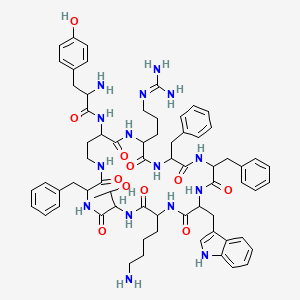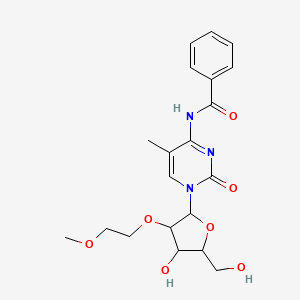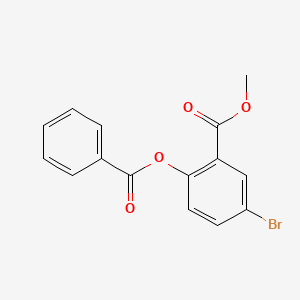![molecular formula C18H18ClN3O3 B12285709 n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine CAS No. 150450-08-1](/img/structure/B12285709.png)
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chlorophenylmethyl group and three methoxy groups at the 6, 7, and 8 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7,8-trimethoxyquinazoline, which is obtained by the cyclization of appropriate precursors.
Substitution Reaction: The 3-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6,7,8-trimethoxyquinazoline with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorophenylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Quinazoline derivatives, including this compound, have shown promise as potential therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Industry: The compound may be used in the development of novel materials and as a precursor for the synthesis of advanced pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Receptors: The compound can interact with receptors on the cell surface, affecting signal transduction pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8-Trimethoxyquinazoline: A precursor in the synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine.
3-Chlorophenylmethylamine: Another compound with a similar structure but lacking the quinazoline core.
Quinazoline Derivatives: Various quinazoline derivatives with different substituents have been studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenylmethyl group and three methoxy groups enhances its potential as a therapeutic agent and biochemical probe.
Propriétés
Numéro CAS |
150450-08-1 |
|---|---|
Formule moléculaire |
C18H18ClN3O3 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22) |
Clé InChI |
ZUPSCXYTJZQJRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
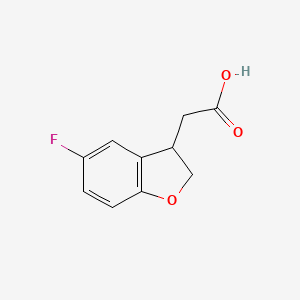
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
